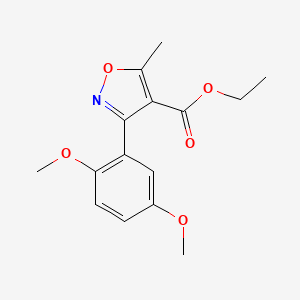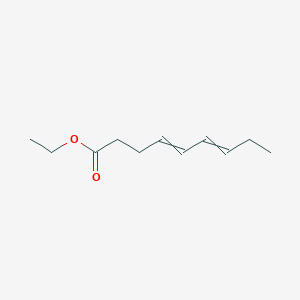
6-Chloro-2-iodonicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-iodonicotinonitrile is an organic compound with the molecular formula C6H2ClIN2 It is a derivative of nicotinonitrile, characterized by the presence of both chlorine and iodine atoms attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 6-Chloro-2-iodonicotinonitrile typically involves the halogenation of nicotinonitrile derivatives. One common method includes the reaction of 2-chloronicotinonitrile with iodine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective introduction of the iodine atom at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2-iodonicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions to replace the halogen atoms.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-iodonicotinonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of novel pharmaceuticals, particularly those targeting specific biological pathways.
Material Science: The compound can be used in the synthesis of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-iodonicotinonitrile in biological systems is not fully understood. its structural features suggest that it may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloronicotinonitrile: Lacks the iodine atom, making it less reactive in certain coupling reactions.
2-Iodonicotinonitrile: Lacks the chlorine atom, which may affect its reactivity and selectivity in chemical reactions.
Uniqueness
6-Chloro-2-iodonicotinonitrile is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and selectivity in chemical transformations. This dual halogenation allows for versatile applications in organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C6H2ClIN2 |
|---|---|
Molekulargewicht |
264.45 g/mol |
IUPAC-Name |
6-chloro-2-iodopyridine-3-carbonitrile |
InChI |
InChI=1S/C6H2ClIN2/c7-5-2-1-4(3-9)6(8)10-5/h1-2H |
InChI-Schlüssel |
CMSUDWKEHCQSHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1C#N)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(Boc-amino)-4-[4'-(methylsulfonyl)-2-biphenylyl]butyric Acid](/img/structure/B13704275.png)






![2-Amino-8-methoxy-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13704315.png)



